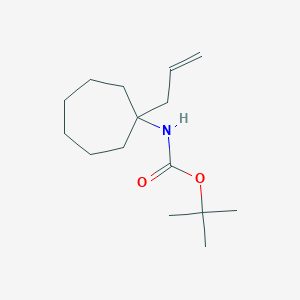

N-Boc-1-allyl-1-aminocycloheptane

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-prop-2-enylcycloheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2/c1-5-10-15(11-8-6-7-9-12-15)16-13(17)18-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBQOLJZXPQRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 1 Allyl 1 Aminocycloheptane and Analogous Structures

Strategic Approaches to Aminocycloheptane Ring Construction

The formation of the seven-membered aminocycloheptane core is a significant synthetic challenge. Modern organic chemistry offers several powerful strategies, including ring-closing metathesis and carboamination reactions, to construct such medium-sized rings, which were previously difficult to access efficiently.

Ring-Closing Metathesis (RCM) is a widely utilized variation of olefin metathesis for synthesizing unsaturated rings. This reaction involves the intramolecular metathesis of a diene, typically using ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, to form a cycloalkene and volatile ethylene (B1197577). The release of ethylene gas drives the reaction to completion, making it a thermodynamically favorable process.

For the synthesis of N-allyl cyclic amines, a suitable diallylamine (B93489) precursor is subjected to RCM. The reaction proceeds through a metallacyclobutane intermediate, leading to the formation of the desired cyclic amine. This strategy has proven effective for creating nitrogen heterocycles of various sizes, from 5- to 30-membered rings. The functional group tolerance of modern RCM catalysts allows for the presence of other functionalities within the molecule, making it a versatile tool in complex syntheses. Specifically, the synthesis of nitrogen-containing heterocycles via RCM from diallylamines is a well-established route to products such as pyrrolines and other aza-cycles.

Key Features of RCM for N-Allyl Cyclic Amine Synthesis:

Catalysts: Primarily ruthenium-based (e.g., Grubbs' first and second-generation catalysts, Hoveyda-Grubbs catalysts).

Precursor: A molecule containing two terminal alkene functionalities, such as a diallylamine derivative.

Byproduct: Volatile ethylene, which shifts the reaction equilibrium.

Ring Sizes: Effective for a wide range of ring sizes, including the seven-membered cycloheptane (B1346806) system.

Carboamination reactions are powerful transformations that enable the simultaneous formation of both a carbon-carbon and a carbon-nitrogen bond across an alkene or alkyne. These reactions provide an efficient pathway to complex amine-containing molecules from simple precursors. Palladium-catalyzed carboamination has emerged as a particularly effective method for constructing functionalized carbocycles and heterocycles.

In an intramolecular context relevant to aminocycloheptane synthesis, a substrate containing both an alkene and a tethered amine, along with an aryl or alkenyl halide/triflate, can undergo cyclization. The process is believed to proceed via the formation of an arylpalladium-alkene complex, followed by an aminopalladation step. This strategy has been successfully applied to the synthesis of various nitrogen-containing rings, including benzo-fused tropanes, which feature a seven-membered ring within their bicyclic structure. A key advantage is the ability to generate multiple stereocenters in a controlled manner. More recent developments have also demonstrated intermolecular versions where a free amine nucleophile is coupled with an alkene bearing a pendant electrophile to generate carbocyclic products.

Beyond RCM and carboamination, other cyclization strategies have been developed for the synthesis of seven-membered nitrogen heterocycles (azepanes and their derivatives). Transition metal-catalyzed C-H cyclization, for instance, represents a step-economical approach. One reported method involves a Ni-Al bimetallic system that catalyzes the C-H cyclization of benzoimidazoles with alkenes to directly construct a seven-membered ring.

Another advanced strategy involves a tandem reaction sequence. For example, a benzannulation reaction of cyclobutenones with ynamides can produce highly substituted anilines, which then undergo ring-closing metathesis to form hydrobenzoazepines (a fused seven-membered nitrogen heterocycle). Such multi-step, one-pot procedures offer a highly convergent route to complex polycyclic nitrogen-containing molecules. These alternative methods highlight the ongoing innovation in synthesizing medium-sized rings, which have historically been challenging targets.

Introduction and Selective Protection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its stability under a wide range of conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic sequences.

The standard procedure for introducing the N-Boc group involves reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is highly chemoselective for amines. Due to the greater nucleophilicity of amines compared to alcohols, selective N-protection can be achieved even in the presence of unprotected hydroxyl groups. A variety of conditions have been developed to facilitate this transformation, with a growing emphasis on environmentally benign protocols.

Recent research has focused on catalyst-free methods. For example, using glycerol as a solvent at room temperature provides an efficient and green protocol for the N-Boc protection of a wide range of amines. Similarly, catalyst-free conditions using a water-acetone medium have been reported to give excellent yields of the corresponding monocarbamate products without competitive side reactions. For less reactive amines, catalytic methods using Lewis acids such as yttria-zirconia can promote the reaction effectively.

| Method | Reagent/Catalyst | Solvent | Key Advantages |

| Catalyst-Free | Di-tert-butyl dicarbonate | Glycerol | Environmentally benign, solvent recyclability, high selectivity. |

| Catalyst-Free | Di-tert-butyl dicarbonate | Water-Acetone | Eco-friendly, short reaction times, no acid/base required. |

| Lewis Acid Catalyzed | Di-tert-butyl dicarbonate / Yttria-Zirconia | Acetonitrile | Effective for a wide range of amines, including less reactive ones. |

| Traditional Basic | Di-tert-butyl dicarbonate / Base (e.g., TEA, NaOH) | H₂O/THF | Well-established, standard procedure. |

In the synthesis of complex molecules that contain multiple reactive functional groups, an orthogonal protecting group strategy is essential. Orthogonal protection allows for the selective removal of one type of protecting group under specific conditions without affecting others present in the molecule. This precise control is critical for performing chemical transformations on one part of a molecule while other parts remain masked.

The N-Boc group is a cornerstone of such strategies due to its unique lability to acid. It is stable to basic conditions, nucleophiles, and catalytic hydrogenation, which are the conditions used to remove other common protecting groups. This makes it orthogonal to groups like Fmoc, Cbz, and Alloc. This orthogonality is heavily exploited in complex syntheses, particularly in solid-phase peptide synthesis.

| Protecting Group | Abbreviation | Typical Removal Conditions | Stability of N-Boc Group |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) | N/A |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd/C) | Stable |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Stable |

Stereoselective and Enantioselective Synthesis of Chiral N-Boc-1-allyl-1-aminocycloheptanes

The creation of chiral N-Boc-1-allyl-1-aminocycloheptanes with high levels of stereochemical control is a significant challenge in organic synthesis. Researchers have developed several powerful strategies to address this, focusing on the asymmetric construction of the key quaternary carbon stereocenter.

Chiral Auxiliaries and Catalysts in Asymmetric Allylic Alkylation

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. sigmaaldrich.com In the context of synthesizing chiral N-Boc-1-allyl-1-aminocycloheptanes, chiral auxiliaries can be attached to the amine precursor to control the facial selectivity of the allylic alkylation.

A variety of chiral auxiliaries have been successfully employed in asymmetric synthesis, including oxazolidinones and camphor derivatives. sigmaaldrich.comresearchgate.net For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations. wikipedia.org The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity of the alkylation step, which forms the quaternary carbon center. Pseudoephenamine has also been shown to be a versatile chiral auxiliary, exhibiting remarkable stereocontrol in alkylation reactions, especially those that form quaternary carbon centers. nih.gov

Iridium-catalyzed asymmetric allylic amination has emerged as a powerful method for the formation of chiral amines. nih.gov These reactions often exhibit high regioselectivity, favoring the branched product, which is crucial for creating the quaternary center. nih.gov The enantioselectivity is controlled by the chiral ligand attached to the iridium catalyst, with steric repulsions between the allyl group and the ligand dictating the stereochemical outcome. nih.gov

| Catalyst/Auxiliary | Reaction Type | Key Features |

| Pseudoephenamine | Asymmetric Alkylation | High diastereoselectivity in forming quaternary stereocenters. nih.gov |

| (S)-Ir-tol-BINAP | Asymmetric Allylic Amination | High enantioselectivity and branched regioselectivity. nih.gov |

| Oxazolidinones | Asymmetric Alkylation | Widely used for various stereoselective transformations. wikipedia.orgsigmaaldrich.com |

| Camphor Derivatives | Asymmetric Alkylation | Effective in diastereoselective alkylations and Diels-Alder reactions. researchgate.net |

Diastereoselective Control in Ring Formation and Subsequent Functionalization

Achieving diastereoselective control during the formation of the cycloheptane ring and its subsequent functionalization is critical for the synthesis of complex molecules. A diversity-oriented protocol has been developed for the assembly of densely hydroxylated cycloheptane amino acids with high diastereocontrol. nih.gov This approach utilizes a sequence of reactions, including a vinylogous Mukaiyama aldol reaction (VMAR), a Morita-Baylis-Hillman reaction (MBHR), and an intramolecular pinacol coupling reaction (IPCR), to construct the cycloheptane core with defined stereochemistry. nih.gov

The stereochemical outcome of these reactions is often influenced by the existing stereocenters in the starting materials, which are frequently derived from the chiral pool, such as D- or L-configured glyceraldehyde derivatives. nih.gov The inherent chirality of these precursors guides the formation of new stereocenters in a predictable manner.

Asymmetric Approaches to Quaternary Carbon Centers Adjacent to Nitrogen

The construction of quaternary carbon centers adjacent to a nitrogen atom is a formidable challenge in synthetic chemistry. nih.gov Several asymmetric methods have been developed to address this, often involving the enantioselective alkylation of enolates derived from α-amino acids or related precursors.

One strategy involves the use of chiral phase-transfer catalysts to control the stereochemistry of the alkylation. Another powerful approach combines photoredox catalysis with asymmetric organocatalysis to enable the enantioselective radical conjugate addition to cyclic enones, thereby creating quaternary carbon stereocenters with high fidelity. nih.gov This method utilizes a chiral organic catalyst to generate iminium ions that stereoselectively trap photochemically generated carbon-centered radicals. nih.gov The development of efficient catalytic methods for the highly enantioselective construction of chiral quaternary carbon-containing cyclobutanes is also of great synthetic value. rsc.org

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of N-Boc-1-allyl-1-aminocycloheptane relies on the efficient preparation of key precursors and the selective manipulation of functional groups.

Preparation of Allylic and Amine Precursors

The synthesis of N-Boc protected allylic amines can be achieved through various methods. One approach involves the reaction of N-Boc-aminals with organomagnesium reagents, which proceeds through an in situ generated N-Boc-imine intermediate. nih.gov Another method is the regioselective Mitsunobu reaction of primary and secondary allylic alcohols with N-Boc ethyl oxamate. organic-chemistry.orgorganic-chemistry.org

Iridium-catalyzed allylic amination provides a route to chiral α-stereogenic amines. nih.gov Furthermore, a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides offers a practical and modular approach to structurally diverse allylic amines. rsc.org The development of non-C2-symmetric ProPhenol ligands has enabled the catalytic and asymmetric vinylation of N-Boc imines, yielding allylic amines in excellent yields and enantioselectivities. qub.ac.uk

| Method | Precursors | Key Features |

| Reaction with Organomagnesium Reagents | N-Boc-aminals | In situ generation of N-Boc-imine intermediates. nih.gov |

| Mitsunobu Reaction | Allylic alcohols, N-Boc ethyl oxamate | Regioselective formation of N-Boc allylic amines. organic-chemistry.orgorganic-chemistry.org |

| Iridium-Catalyzed Amination | Allylic carbonates | Access to chiral α-stereogenic amines. nih.gov |

| Nickel-Catalyzed Multicomponent Coupling | Alkenes, aldehydes, amides | Modular synthesis of diverse allylic amines. rsc.org |

| Asymmetric Vinylation | N-Boc imines | Use of non-C2-symmetric ProPhenol ligands. qub.ac.uk |

Transformations Involving the Allyl Moiety (e.g., Epoxidation, Dihydroxylation)

The allyl group in this compound serves as a versatile handle for further functionalization. Standard synthetic transformations can be applied to the double bond to introduce new functional groups and stereocenters. For example, epoxidation of the allyl group, typically using reagents like m-chloroperbenzoic acid (m-CPBA), would yield an epoxide. Subsequent ring-opening of this epoxide can introduce a variety of nucleophiles, leading to the formation of amino alcohols and other derivatives.

Dihydroxylation of the allyl group, using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), can produce a diol. The stereochemistry of this transformation can often be controlled by the choice of reagents and reaction conditions, including the use of chiral ligands in asymmetric dihydroxylation reactions. These transformations significantly increase the structural diversity of molecules that can be accessed from the parent this compound.

Reaction Mechanisms and Transformational Chemistry of N Boc 1 Allyl 1 Aminocycloheptane

Reactivity of the Allyl Group within the Cycloheptane (B1346806) Framework

The alkene functionality of the allyl group is a site of rich chemical reactivity, enabling a wide array of functionalization strategies. Its position on a quaternary carbon of a seven-membered ring influences its steric accessibility and reactivity in various transformations.

Metathesis Reactions and Olefin Functionalization

Olefin metathesis has become a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. While direct examples involving N-Boc-1-allyl-1-aminocycloheptane are not prevalent in the literature, the reactivity of similar N-Boc protected allylic amines in metathesis reactions is well-documented and provides a strong basis for predicting its behavior.

A key transformation would be Ring-Closing Metathesis (RCM) . Should a second allyl group be introduced at the nitrogen atom, the resulting diallylamine (B93489) derivative would be an excellent candidate for RCM to form a nitrogen-containing spirocyclic compound. The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine using Grubbs' catalysts is a classic example of this strategy. orgsyn.org The reaction is typically driven by the release of volatile ethylene (B1197577) gas.

| Catalyst | Solvent | Temperature | Time | Yield of Cyclized Product | Reference |

| Grubbs' I (0.5 mol%) | CH₂Cl₂ | Reflux | 2.5 h | 90-94% | orgsyn.org |

| Grubbs' II | DCM | RT | - | - | organic-chemistry.org |

| Hoveyda-Grubbs' II | DCM | Heat | 2 days | - | nih.gov |

Cross-metathesis (CM) offers another avenue for functionalization, allowing for the introduction of various substituents on the allyl group. The choice of the metathesis partner is crucial for achieving high efficiency and selectivity. The activating effect of allylic heteroatoms, such as the nitrogen in the aminocycloheptane moiety, can influence the reaction rate and outcome. beilstein-journals.org

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The double bond of the allyl group is susceptible to a range of electrophilic addition reactions. These reactions allow for the introduction of various functional groups at the terminal carbons of the allyl moiety.

One of the most synthetically useful electrophilic additions is hydroboration-oxidation . This two-step process typically proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group is installed at the terminal carbon of the double bond. masterorganicchemistry.com This would convert the allyl group into a 3-hydroxypropyl group, expanding the synthetic utility of the molecule. The reaction is also characterized by its syn-stereoselectivity, where the hydrogen and the boron are added to the same face of the double bond. masterorganicchemistry.com

Ozonolysis represents another powerful electrophilic addition that leads to the cleavage of the carbon-carbon double bond. Depending on the work-up conditions, this reaction can yield aldehydes, carboxylic acids, or alcohols, providing a route to shorten the allyl chain and introduce new oxygen-containing functional groups.

Nucleophilic additions to the unactivated alkene of the allyl group are less common but can be achieved under specific conditions, often involving transition metal catalysis.

Transformations Involving the N-Boc Protected Amine

The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Acid-Mediated Deprotection Strategies and Functional Group Interconversion

The removal of the N-Boc group is a fundamental transformation, unmasking the primary amine for further functionalization. This is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk Milder and more selective methods have also been developed, including the use of oxalyl chloride in methanol (B129727) or thermal deprotection in the absence of an acid catalyst. nih.govnih.gov

The choice of deprotection agent can be critical, especially in the presence of other acid-sensitive functional groups.

| Reagent | Solvent | Temperature | Time | Notes | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp | - | Common and effective method. | fishersci.co.uk |

| Hydrochloric acid (HCl) | Dioxane/Ethyl Acetate | Room Temp | - | Widely used, provides the amine hydrochloride salt. | fishersci.co.uk |

| Oxalyl chloride | Methanol | Room Temp | 1-4 h | Mild conditions with good yields. | nih.gov |

| Heat | Methanol/TFE | 150 °C | 60 min | Continuous flow, catalyst-free. | nih.gov |

Once deprotected, the resulting primary amine, 1-allyl-1-aminocycloheptane , can undergo a vast array of functional group interconversions . These include acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with sulfonyl chlorides to produce sulfonamides.

Reactions at the Nitrogen Center Post-Deprotection

The liberated primary amine is a potent nucleophile and can participate in a variety of bond-forming reactions. For instance, it can be reacted with aldehydes or ketones in the presence of a reducing agent (reductive amination) to yield secondary amines. It can also be used in coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds.

Furthermore, the primary amine can be converted into an isocyanate, which can then be used in the synthesis of ureas and urethanes. The versatility of the free amine allows for the construction of a wide range of more complex molecules.

Pericyclic Reactions and Rearrangements Involving the Cyclic Allylamine Scaffold

Another potential transformation is an ene reaction , where the allyl group can react with a suitable enophile. The steric hindrance around the quaternary carbon of the cycloheptane ring might influence the feasibility and stereochemical outcome of such reactions.

Rearrangements involving the cycloheptane ring itself are also a possibility under certain reaction conditions, particularly those involving carbocationic intermediates, which could be generated from the allyl group or other functionalities introduced into the molecule.

Transition Metal-Catalyzed Transformations

The presence of both an allyl group and a protected amine on a cycloheptane scaffold makes this compound a valuable substrate for a variety of transition metal-catalyzed reactions. Palladium catalysis, in particular, offers powerful tools for the construction of complex molecular architectures from this building block.

Palladium-Catalyzed Allylic Alkylation and Related Processes

Palladium-catalyzed allylic alkylation, a cornerstone of modern synthetic chemistry, is a highly effective method for forming carbon-carbon bonds. In the context of this compound, this reaction would involve the activation of the allylic C-H bond or the transformation of the allyl group into an electrophilic π-allyl palladium complex.

The general mechanism for palladium-catalyzed allylic alkylation typically begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group. Subsequent oxidative addition forms a π-allylpalladium(II) complex. This complex can then be attacked by a nucleophile, leading to the formation of the alkylated product and regeneration of the palladium(0) catalyst. The regioselectivity of the nucleophilic attack is influenced by factors such as the nature of the ligands on the palladium, the nucleophile itself, and the substitution pattern of the allyl group.

While specific studies on this compound are not extensively documented in the provided search results, the reactivity of analogous N-Boc protected allylic amines suggests that it would be a competent substrate in such transformations. The bulky Boc-protecting group can influence the stereochemical outcome of the reaction.

Illustrative data for a representative palladium-catalyzed allylic alkylation of an N-Boc protected allylic amine is presented in Table 1.

Table 1: Representative Palladium-Catalyzed Allylic Alkylation

| Entry | Nucleophile | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium dimethyl malonate | Pd₂(dba)₃ | dppe | THF | 85 |

| 2 | Nitromethane | Pd(PPh₃)₄ | - | Dioxane | 78 |

This data is illustrative and based on typical results for analogous compounds.

Palladium-Catalyzed Alkene Carboamination Reactions

Palladium-catalyzed alkene carboamination represents a powerful strategy for the synthesis of nitrogen-containing heterocycles and complex amines through the simultaneous formation of a C-N and a C-C bond across an alkene. For a substrate like this compound, intramolecular carboamination could lead to the formation of bicyclic structures, while intermolecular versions could introduce additional complexity.

The mechanism of palladium-catalyzed carboamination can proceed through different catalytic cycles, often involving either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway. In a typical Pd(0)/Pd(II) cycle, the reaction is initiated by the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene of the this compound, followed by intramolecular aminopalladation or reductive elimination to afford the final product. The nature of the protecting group on the nitrogen atom can significantly influence the reaction's success, with the Boc group being a common choice due to its electronic properties and ease of removal.

Research on analogous systems has shown that the stereoselectivity of these reactions can often be controlled by the choice of chiral ligands on the palladium catalyst, leading to the enantioselective synthesis of complex amine derivatives.

A representative summary of conditions for palladium-catalyzed alkene carboamination of a related N-Boc protected aminoalkene is shown in Table 2.

Table 2: Representative Palladium-Catalyzed Alkene Carboamination

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 75 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | 82 |

This data is illustrative and based on typical results for analogous compounds.

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The unique structure of this compound makes it a compelling starting material for the exploration of novel synthetic methodologies. Beyond the well-established palladium-catalyzed transformations, there is potential for the development of new reaction pathways that leverage the interplay between the allylic and amino functionalities.

Future research could focus on enantioselective transformations that set the stereochemistry of the cycloheptane ring and the quaternary center. The development of tandem reactions, where a single catalyst orchestrates multiple bond-forming events in one pot, would be a particularly efficient approach to building molecular complexity from this substrate. For instance, a sequence involving an initial palladium-catalyzed C-H activation followed by a subsequent cross-coupling or cyclization could provide rapid access to novel polycyclic scaffolds.

Mechanistic studies, including computational modeling and detailed kinetic analysis, would be invaluable in understanding the intricacies of these transformations. Such insights could lead to the design of more efficient and selective catalysts and the prediction of reaction outcomes with greater accuracy. The exploration of other transition metals, such as rhodium, iridium, or copper, could also unveil new and complementary reactivity patterns for this compound, further expanding its utility in organic synthesis.

Structural and Conformational Analysis of N Boc 1 Allyl 1 Aminocycloheptane

Conformational Preferences of the Seven-Membered Aminocycloheptane Ring System

The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility, adopting several low-energy conformations. The introduction of substituents, such as the allyl and N-Boc-amino groups in N-Boc-1-allyl-1-aminocycloheptane, significantly influences the conformational equilibrium of the ring system.

Ring Puckering, Inversion Dynamics, and Preferred Conformations (e.g., Chair, Twist-Chair)

Cycloheptane and its derivatives are characterized by a complex potential energy surface with multiple minimum-energy conformations, most notably the chair and twist-chair forms. These conformations are in dynamic equilibrium, interconverting through a process of pseudorotation and ring inversion. The energy barriers between these conformations are generally low, allowing for rapid interconversion at room temperature. nih.gov

For substituted cycloheptanes, the preference for a particular conformation is dictated by the minimization of steric interactions. In the case of this compound, the bulky N-Boc and allyl groups at the C1 position will seek to occupy positions that minimize steric strain, such as pseudo-equatorial orientations. The chair and twist-chair conformations allow for such arrangements, and the specific preference will depend on the intricate balance of torsional and steric strains within the molecule.

Steric and Electronic Influence of Allyl and N-Boc Substituents on Ring Conformation

The presence of both an allyl group and a large N-Boc-amino group on the same carbon atom of the cycloheptane ring introduces significant steric hindrance. This steric bulk will strongly influence the puckering of the seven-membered ring. The molecule will preferentially adopt a conformation that places these bulky substituents in positions that minimize unfavorable 1,3-diaxial-like interactions. youtube.commsu.edu In substituted cyclohexanes, for instance, a bulky substituent overwhelmingly prefers an equatorial position to avoid such steric clashes. msu.edulibretexts.org A similar principle applies to the more flexible cycloheptane ring, where pseudo-equatorial positions are favored for large groups.

The electronic properties of the substituents can also play a role, although steric effects are likely to be dominant in this case. The N-Boc group, with its electron-withdrawing carbonyl functionality, and the allyl group, with its π-system, could potentially influence the ring's electronic environment, but this effect is generally secondary to the steric demands of these large groups.

Conformational Analysis of the N-Boc-Amino Group

The N-Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis and introduces its own set of conformational considerations. organic-chemistry.orgnih.gov The rotational behavior around the carbamate (B1207046) linkage is a key feature of this functional group.

Cis/Trans Isomerism of the Urethane (B1682113) Bond and Its Energetics

The urethane bond (O-CO-N) of the N-Boc group exhibits restricted rotation due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair. This restricted rotation leads to the existence of cis and trans isomers (also referred to as syn and anti rotamers). researchgate.netnd.eduresearchgate.net In most cases, the trans conformer, where the bulky tert-butyl group and the substituent on the nitrogen are on opposite sides of the C-N bond, is sterically favored. However, the energy difference between the cis and trans isomers can be small, and both may be populated at room temperature. researchgate.net The presence of two independent molecules in the asymmetric unit of a crystal structure, one with a cis and the other with a trans conformation at the urethane linkage, has been observed in some N-Boc protected compounds. researchgate.net

Rotational Barriers and Preferred Rotamers around the Carbamate Linkage

The energy barrier to rotation around the carbamate C-N bond is a measurable quantity, typically in the range of 10-16 kcal/mol. researchgate.netnd.eduresearchgate.net This barrier is influenced by electronic and steric factors. Electron-withdrawing groups on the nitrogen can lower the rotational barrier, while bulkier substituents can influence the relative populations of the rotamers. researchgate.netnd.edu The preferred rotamer will be the one that minimizes steric interactions between the tert-butyl group, the carbonyl oxygen, and the substituents on the nitrogen atom. In this compound, the bulky cycloheptyl group and the allyl group attached to the nitrogen will significantly influence the rotational equilibrium around the C-N bond of the carbamate.

Table 1: General Rotational Barriers for Carbamates

| Carbamate Type | Typical Rotational Barrier (kcal/mol) | Reference |

| N-alkylcarbamate | ~16 | nd.edu |

| N-phenylcarbamate | ~12.5 | nd.edu |

| Dithiocarbamates | 10-15 | researchgate.net |

This table provides general values; the specific barrier for this compound would require experimental determination.

Stereochemical Configuration and Diastereomeric Relationships within the Molecule

The structure of this compound possesses a stereocenter at the C1 position of the cycloheptane ring, where the allyl and N-Boc-amino groups are attached. This gives rise to the possibility of enantiomers. If other stereocenters were present in the molecule, diastereomeric relationships would also need to be considered. studfile.net

Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. studfile.net For a molecule like this compound, if a chiral center were introduced elsewhere in the molecule, for example, within the allyl group or through substitution on the cycloheptane ring, diastereomers would be formed. The relative configuration of these stereocenters would be described using notations such as R/S or cis/trans, depending on the nature of the stereoisomerism. pressbooks.pub The different spatial arrangements of the substituents in diastereomers would lead to distinct conformational preferences and potentially different biological activities.

Intramolecular Interactions and Potential Hydrogen Bonding Networks in this compound

The spatial arrangement and conformational stability of this compound are significantly influenced by a network of intramolecular interactions. These non-covalent interactions, primarily hydrogen bonding and steric effects, dictate the preferred three-dimensional structure of the molecule. A detailed analysis of these interactions provides insight into the molecule's conformational landscape.

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in establishing potential intramolecular hydrogen bonds. The urethane moiety of the Boc group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This arrangement can lead to the formation of an intramolecular hydrogen bond, which can influence the orientation of the Boc group relative to the cycloheptane ring.

Studies on various N-Boc-protected amino compounds have shown that the urethane amide bond can exist in both cis and trans conformations. researchgate.net Unlike peptide bonds, where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans conformers of a Boc-protected amine is relatively small. researchgate.net The formation of an intramolecular hydrogen bond between the N-H and the carbonyl oxygen would favor a specific conformation, thereby reducing the conformational flexibility of this part of the molecule.

The cycloheptane ring itself is a highly flexible system with multiple possible conformations, the most stable of which is generally the twist-chair conformation. researchgate.netscispace.combiomedres.uslibretexts.org The presence of two bulky substituents on the same carbon atom (the geminal allyl and N-Boc-amino groups) introduces significant steric strain. The cycloheptane ring will adopt a conformation that minimizes these steric clashes. The twist-chair conformation allows for a degree of flexibility that can help to accommodate these bulky groups. libretexts.org

A plausible intramolecular hydrogen bond in this compound would involve the hydrogen atom of the N-H group and the carbonyl oxygen of the Boc group. The formation of this bond would create a cyclic substructure, which can enhance the stability of a particular conformer. The feasibility and strength of this hydrogen bond would depend on the specific geometry of the molecule, including the torsional angles around the C-N bond and within the cycloheptane ring.

Table 1: Typical Bond Lengths in N-Boc-amino Alkanes

| Bond | Typical Bond Length (Å) |

| C-N (amide) | 1.33 - 1.35 |

| C=O (amide) | 1.22 - 1.24 |

| N-C (cycloheptyl) | 1.46 - 1.48 |

| O-C (ester) | 1.34 - 1.36 |

| C-C (tert-butyl) | 1.52 - 1.54 |

| C-H (N-H) | ~1.00 |

Table 2: Typical Bond Angles in N-Boc-amino Groups

| Angle | Typical Bond Angle (°) |

| O=C-N | 124 - 126 |

| C-N-C (cycloheptyl) | 118 - 122 |

| C-N-H | 115 - 119 |

| C-O-C (ester) | 120 - 122 |

Table 3: Potential Hydrogen Bond Parameters

| Interaction | Donor-Acceptor Distance (Å) | Angle (D-H···A) (°) |

| N-H···O=C | 2.8 - 3.2 | 100 - 130 |

Advanced Spectroscopic and Spectrometric Elucidation of N Boc 1 Allyl 1 Aminocycloheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of N-Boc-1-allyl-1-aminocycloheptane can be achieved, offering deep insights into its connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the various proton environments within the molecule. The tert-butoxycarbonyl (Boc) protecting group exhibits a singlet for the nine equivalent methyl protons, typically observed in the upfield region of the spectrum. The protons of the allyl group give rise to a distinct set of signals: a multiplet for the methine proton (-CH=) and separate multiplets for the terminal vinyl protons (=CH₂), showing characteristic geminal and vicinal couplings. The protons of the cycloheptane (B1346806) ring appear as a series of complex multiplets in the aliphatic region, with their chemical shifts and coupling patterns influenced by their diastereotopic relationships and the conformational flexibility of the seven-membered ring.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom. The carbonyl carbon of the Boc group appears in the downfield region, characteristic of carbamates. The quaternary carbon of the cycloheptane ring attached to the nitrogen and allyl groups is also readily identifiable. The carbons of the allyl group and the cycloheptane ring resonate in the olefinic and aliphatic regions, respectively. The chemical shifts of the cycloheptane carbons are sensitive to the ring's conformation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.4 | ~28.4 |

| Boc (C=O) | - | ~155 |

| Allyl (-CH₂-) | Multiplet | Olefinic Region |

| Allyl (-CH=) | Multiplet | Olefinic Region |

| Allyl (=CH₂) | Multiplet | Olefinic Region |

| Cycloheptane (-CH₂-) | Multiplets | Aliphatic Region |

| Cycloheptane (C-N) | - | Quaternary Region |

| NH | Broad Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, COSY spectra would show correlations between the protons of the allyl group, confirming their connectivity. It would also help to trace the spin systems within the cycloheptane ring, aiding in the assignment of its complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For example, the signals of the cycloheptane methylene (B1212753) protons in the ¹H NMR spectrum can be directly linked to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. They are particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY/ROESY can reveal spatial relationships between the allyl group protons and the protons of the cycloheptane ring, providing insights into the orientation of the allyl substituent relative to the ring.

The cycloheptane ring is known for its conformational flexibility. Variable temperature (VT) NMR studies can provide valuable information about the dynamic processes occurring in this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the conformational exchange may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature increases, these signals may broaden and coalesce as the rate of conformational interconversion increases. Analysis of this data can provide thermodynamic and kinetic parameters for the conformational equilibria, such as the energy barriers for ring inversion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration for the carbamate (B1207046) group, typically around 3300-3400 cm⁻¹. The C=O stretching of the Boc group will give a strong absorption band in the region of 1680-1720 cm⁻¹. The C-N stretching vibration will also be present. The allyl group will exhibit characteristic C=C stretching and =C-H bending vibrations. The C-H stretching vibrations of the aliphatic cycloheptane ring and the methyl groups of the Boc moiety will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching of the allyl group is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the cycloheptane ring may also be more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | 3300-3400 |

| C=O (Boc) | Stretching | 1680-1720 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Allyl) | Stretching | ~1640 |

| =C-H (Allyl) | Bending | ~910 and ~990 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of this compound. rsc.org By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), it is possible to confirm the molecular formula, C₁₅H₂₇NO₂. rsc.org This technique helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

While this compound itself is achiral, its derivatives or related chiral analogs would require chiroptical methods for stereochemical characterization.

Optical Rotation: For a chiral analog of this compound, measurement of the optical rotation at a specific wavelength (e.g., the sodium D-line) would indicate the presence of a non-racemic mixture of enantiomers. The magnitude and sign of the rotation are characteristic of the compound and its enantiomeric excess.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides more detailed stereochemical information than optical rotation alone. For a chiral derivative, the CD spectrum would show characteristic Cotton effects (positive or negative peaks) in the regions of electronic transitions, such as the n→π* transition of the carbonyl group in the Boc moiety. The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the stereocenters in the molecule, often with the aid of computational chemistry.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives

As of the current literature survey, a definitive X-ray crystal structure for this compound has not been reported. However, the structural analysis of closely related derivatives provides valuable insight into the conformational preferences and solid-state behavior that can be extrapolated to this class of compounds.

A relevant example is the X-ray crystallographic analysis of racemic trans-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride, a derivative of a Boc-protected aminocyclopentane. nih.gov The study of this compound highlights the utility of X-ray crystallography in confirming the relative stereochemistry of the substituents on the cycloalkane ring. nih.gov In this case, the analysis definitively established the trans configuration of the two fluorine atoms. nih.gov The formation of colorless crystals of the hydrochloride salt was achieved upon cooling a solution in concentrated HCl, a common method for obtaining crystalline material suitable for X-ray diffraction. nih.gov

The process of X-ray structure determination involves irradiating a single crystal with a focused beam of X-rays and measuring the diffraction pattern produced. The resulting data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Below is a representative data table illustrating the type of information that would be obtained from such an analysis. Please note that this table is a template, as the specific data for this compound is not available. The data for the illustrative analog, racemic trans-1-amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride, is not fully provided in the cited source but its determination was confirmed. nih.gov

Table 1: Representative Crystallographic Data

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) ** | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) ** | Value |

| R-factor (%) | Value |

This table is illustrative. Data for this compound is not publicly available.

The detailed structural parameters derived from X-ray crystallography are crucial for understanding the molecule's shape and how it interacts with its environment, which is of particular importance in fields such as medicinal chemistry and materials science. For instance, the conformation of the cycloheptane ring and the orientation of the allyl and N-Boc groups would be definitively established.

Computational and Theoretical Investigations of N Boc 1 Allyl 1 Aminocycloheptane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of N-Boc-1-allyl-1-aminocycloheptane. These methods, varying in their level of theory and computational cost, offer a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Studies of Ground State Geometries and Relative Stabilities

Density Functional Theory (DFT) has become a important tool for investigating the ground state geometries and relative stabilities of different conformers of this compound. By approximating the electron density, DFT methods can accurately predict molecular structures and energies.

A systematic conformational search followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) would reveal the preferred spatial arrangement of the cycloheptane (B1346806) ring, the Boc protecting group, and the allyl substituent. The cycloheptane ring itself can adopt several low-energy conformations, such as the twist-chair and chair forms. The bulky tert-butoxycarbonyl (Boc) group and the allyl group introduce further conformational complexity.

DFT calculations would likely indicate that the most stable conformers minimize steric hindrance between the substituents on the quaternary carbon. The relative energies of these conformers, including those arising from the rotation around the C-N bond of the carbamate (B1207046) (cis and trans isomers), can be precisely calculated.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Cycloheptane Ring Conformation | Boc Group Orientation | Relative Energy (kcal/mol) |

| 1 | Twist-Chair | Trans | 0.00 |

| 2 | Chair | Trans | 1.25 |

| 3 | Twist-Chair | Cis | 2.10 |

| 4 | Chair | Cis | 3.50 |

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energy Landscapes

While DFT is highly accurate, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), can provide even more precise energetic information, albeit at a higher computational cost. These methods are particularly useful for benchmarking the results obtained from DFT.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, means of exploring the conformational space. Methods like AM1 or PM3 could be employed for an initial broad search of the potential energy surface of this compound, identifying a wide range of possible conformers that can then be subjected to higher-level DFT or ab initio calculations.

The resulting energy landscape would map the various stable conformers and the energy barriers for interconversion between them, providing a comprehensive understanding of the molecule's conformational dynamics.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational ensembles and flexibility in different solvent environments. mdpi.com

By simulating the motion of the molecule over time, MD can reveal how the cycloheptane ring puckers and how the Boc and allyl groups move relative to each other. These simulations can be performed in various solvents to understand how the environment affects the conformational preferences of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Analysis of the MD trajectories would provide information on the distribution of conformers, the lifetimes of different conformational states, and the pathways of conformational transitions. This is particularly important for understanding how the molecule might interact with other molecules, such as enzymes or receptors, in a biological context.

Transition State Analysis and Reaction Mechanism Elucidation for Synthetic Transformations

Computational methods are invaluable for studying the mechanisms of chemical reactions involving this compound. By locating and characterizing the transition states, the energy barriers and reaction pathways for various synthetic transformations can be elucidated.

For example, the synthesis of this compound itself likely involves the nucleophilic addition of an allyl organometallic reagent to an N-Boc protected cycloheptanone (B156872) imine. DFT calculations can be used to model this reaction, identifying the transition state structure and calculating the activation energy. This information can help in optimizing reaction conditions to improve yields and selectivity.

Furthermore, the reactivity of the allyl group in subsequent transformations, such as olefin metathesis or hydroboration-oxidation, can be computationally investigated. Transition state analysis would provide insights into the stereoselectivity of these reactions, guiding the design of synthetic routes to novel derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) to Aid Experimental Assignment

Quantum chemical calculations can predict various spectroscopic parameters, which can be of great assistance in the experimental characterization of this compound.

By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts of the molecule can be predicted. These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances to individual atoms. This is particularly useful for complex molecules with many overlapping signals.

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical infrared (IR) spectrum. This can aid in the identification of characteristic functional group vibrations, such as the C=O stretch of the Boc group and the C=C stretch of the allyl group.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| Allyl CH=CH₂ | 5.85 | 5.82 |

| Allyl CH=CH ₂ | 5.10, 5.05 | 5.08, 5.03 |

| Boc C(CH₃)₃ | 1.45 | 1.44 |

| ¹³C NMR (δ, ppm) | ||

| C=O (Boc) | 155.0 | 154.8 |

| Quaternary C | 60.5 | 60.2 |

| IR (cm⁻¹) | ||

| N-H Stretch | 3400 | 3395 |

| C=O Stretch (Boc) | 1710 | 1705 |

| C=C Stretch (Allyl) | 1640 | 1642 |

In Silico Design and Prediction of Reactivity for Novel Derivatives

The computational models developed for this compound can be extended to design novel derivatives with desired properties. By modifying the substituents on the cycloheptane ring or the allyl group in silico, the effects of these changes on the molecule's structure, stability, and reactivity can be predicted.

For example, the introduction of electron-withdrawing or electron-donating groups could modulate the reactivity of the allyl double bond. Computational analysis of these virtual derivatives can help in selecting the most promising candidates for synthesis. This in silico screening approach can significantly accelerate the discovery of new molecules with potential applications in medicinal chemistry or materials science. By predicting properties such as lipophilicity, electronic character, and steric profile, computational chemistry allows for a rational design process, saving time and resources in the laboratory.

Derivatization and Chemical Modification of N Boc 1 Allyl 1 Aminocycloheptane Scaffolds

Synthesis of Novel N-Boc-1-allyl-1-aminocycloheptane Derivatives with Enhanced Functionality

The chemical architecture of this compound offers multiple sites for modification. The primary locations for derivatization are the allyl group's carbon-carbon double bond and, to a lesser extent, the cycloheptane (B1346806) ring. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during these transformations, preventing unwanted side reactions. researchgate.netorganic-chemistry.org

The allyl group is the most reactive site for functionalization, and its double bond can be transformed into a wide array of functional groups through well-established synthetic methods. These modifications are crucial for introducing new properties and connection points to the molecule.

Oxidation: The double bond can undergo various oxidation reactions.

Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) converts the alkene into an epoxide. This reaction introduces a reactive three-membered ring that can be opened by various nucleophiles to yield amino diol derivatives, providing a route to introduce further complexity.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. This reaction produces a vicinal diol, adding two hydroxyl groups across the former double bond. The use of chiral ligands in catalytic osmylation allows for asymmetric dihydroxylation, yielding enantiomerically enriched products.

Ozonolysis: Oxidative cleavage of the double bond using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) yields an aldehyde. This transformation effectively shortens the allyl chain and provides a carbonyl group for further reactions like condensation or reductive amination.

Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of vicinal dihalides. In the presence of water or other nucleophilic solvents, halohydrins can be formed.

Hydroboration-Oxidation: This two-step process provides a regioselective and stereospecific method to convert the allyl group into a primary alcohol. tandfonline.com The reaction proceeds via an anti-Markovnikov addition of a borane reagent (e.g., BH₃·THF, 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base. masterorganicchemistry.comchemistrysteps.com This transformation is highly valuable for extending the carbon chain and introducing a terminal hydroxyl group for further synthetic manipulations.

| Reaction Type | Reagents | Product Structure | Description |

| Epoxidation | m-CPBA | 1-(1,2-epoxypropyl)-N-Boc-1-aminocycloheptane | Forms a reactive epoxide ring. |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. Na₂SO₃ | 1-(2,3-dihydroxypropyl)-N-Boc-1-aminocycloheptane | Adds two hydroxyl groups to the same face of the double bond. |

| Ozonolysis | 1. O₃ 2. Me₂S | 1-(2-oxoethyl)-N-Boc-1-aminocycloheptane | Cleaves the double bond to form an aldehyde. |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1-(3-hydroxypropyl)-N-Boc-1-aminocycloheptane | Forms a primary alcohol via anti-Markovnikov addition. tandfonline.commasterorganicchemistry.com |

The cycloheptane ring is composed of sp³-hybridized carbons and is generally less reactive than the allyl moiety. However, modifications can be achieved, although they often require more forcing conditions or specialized reagents. Potential, though less common, transformations could include C-H functionalization, allowing for the introduction of substituents directly onto the carbocyclic ring. Such reactions are at the forefront of modern synthetic chemistry and would significantly expand the structural diversity of derivatives. Ring expansion or contraction methodologies could also be envisioned but are synthetically challenging and not commonly applied to this specific scaffold.

Many of the functionalization reactions at the allyl moiety inherently introduce new stereocenters. For example:

Epoxidation of the terminal alkene creates a chiral center at the C2 position of the propyl chain, in addition to the existing quaternary center. The subsequent nucleophilic ring-opening can generate a second stereocenter, with the stereochemical outcome depending on the reaction mechanism (Sₙ2).

Asymmetric dihydroxylation can introduce two new stereocenters with high enantioselectivity, leading to specific diastereomers of the resulting triol derivative.

Hydroboration-oxidation proceeds via a syn-addition, establishing a defined relative stereochemistry between the newly introduced hydrogen and hydroxyl groups.

These stereocontrolled transformations are essential for creating complex, three-dimensional structures required for applications in medicinal chemistry and materials science.

Application as Chiral Building Blocks in Complex Molecule Synthesis

The combination of a stereochemically defined core and a modifiable side chain makes this compound a powerful chiral building block for constructing more elaborate molecules.

The scaffold can be used to generate a variety of fused and spirocyclic nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. organic-chemistry.orgnih.govmdpi.comnih.govmdpi.com

Ring-Closing Metathesis (RCM): A particularly powerful strategy involves the N-alkylation of the protected amine with a second allyl group to form a diallyl derivative. Subsequent treatment with a ruthenium catalyst (e.g., Grubbs catalyst) initiates an intramolecular ring-closing metathesis reaction. wikipedia.orgorganic-chemistry.org This process forms a new unsaturated nitrogen-containing ring fused to the cycloheptane core, such as a pyrroline or piperidine ring, with ethylene (B1197577) as the only byproduct. nih.govnih.gov This approach provides access to novel bicyclic amine systems.

Intramolecular Cyclization: The allyl group can participate in various intramolecular cyclization reactions. For instance, after converting the allyl group to an epoxide, intramolecular attack by the deprotected amine or the Boc-protected nitrogen can form fused heterocyclic systems like oxazinanones. rsc.org Intramolecular hydroamination, catalyzed by transition metals, can also be employed to form fused piperidine rings directly from the allyl amine. Annulation strategies that functionalize both the N-H (after deprotection) and an α-C-H bond of the cycloheptane ring can lead to complex polycyclic structures like fused imidazoles or isoindolines. nih.gov

| Precursor | Reaction Type | Resulting Heterocyclic Scaffold |

| N-Boc-N-allyl-1-allyl-1-aminocycloheptane | Ring-Closing Metathesis (RCM) | Spiro[cycloheptane-1,3'-pyrroline] or fused systems |

| N-Boc-1-(2,3-epoxypropyl)-1-aminocycloheptane | Intramolecular N-Boc–epoxide cyclization | Fused 1,3-oxazinan-2-one |

| 1-Allyl-1-aminocycloheptane | Intramolecular Hydroamination | Fused piperidine system |

One of the most significant applications of this scaffold is in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. wjarr.com The cycloheptane ring imposes significant conformational restrictions on the amino acid backbone.

When incorporated into a peptide chain, the 1-aminocycloheptane-1-carboxylic acid (Ac7c) residue, derived from the scaffold, severely limits the possible values of the phi (φ) and psi (ψ) dihedral angles. This constraint forces the peptide backbone to adopt well-defined secondary structures. researchgate.netnih.govdntb.gov.ua X-ray diffraction and NMR studies have shown that peptides containing the Ac7c residue preferentially adopt β-turn or 3₁₀-helical conformations. researchgate.net These structures are critical for molecular recognition in many biological processes. The allyl group serves as a synthetic handle that can be used to attach other functional groups, link the peptide to other molecules, or create cyclized peptides. By providing predictable structural motifs, the this compound scaffold is a powerful tool for designing novel peptide-based drugs and probes.

Exploration of Structure-Reactivity and Structure-Conformation Relationships in Modified Scaffolds

A thorough search of the scientific literature yielded no specific studies on the structure-reactivity or structure-conformation relationships of modified this compound scaffolds. The exploration of how chemical modifications to this specific cycloheptane ring system, the N-Boc protecting group, or the allyl side-chain influence its reactivity and three-dimensional structure has not been documented in publicly accessible research.

Consequently, there are no detailed research findings, such as kinetic data, reaction yields under varying conditions, or spectroscopic analyses (NMR, X-ray crystallography) that would elucidate these relationships. Without such primary data, the creation of informative data tables or a substantive discussion on this topic is not feasible.

The explicit and detailed nature of your request for an article focused solely on "this compound" cannot be fulfilled at this time due to the apparent lack of foundational research on this particular molecule in the public domain. To provide an article that is "thorough, informative, and scientifically accurate," as per your instructions, would require non-existent primary research data.

Should research on this compound be published in the future, the generation of such an article would then become possible.

Future Research Directions and Synthetic Challenges for N Boc 1 Allyl 1 Aminocycloheptane

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The industrial and academic utility of N-Boc-1-allyl-1-aminocycloheptane is directly linked to the efficiency and sustainability of its preparation. Current research efforts are focused on developing synthetic protocols that are not only high-yielding but also environmentally benign and scalable for large-scale production.

Efficient Methodologies: One-pot tandem procedures represent a significant advance in synthetic efficiency. For instance, a direct reductive amination of a suitable cycloheptanone (B156872) precursor with an allyl amine followed by in-situ N-Boc protection using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) could streamline the synthesis. nih.govresearchgate.net This approach eliminates the need to isolate intermediates, thereby saving time, reagents, and reducing waste. nih.gov Such tandem reactions have proven effective for producing a variety of N-Boc protected secondary amines in excellent yields. researchgate.net

Sustainable Approaches: Green chemistry principles are increasingly being integrated into synthetic design. Future routes could employ catalyst- and solvent-free conditions for the Boc-protection step, which have been reported for a wide range of amines. researchgate.net Another sustainable strategy involves the use of novel catalytic systems. For example, a gold and copper co-catalyzed N-tert-butyloxycarbonylation using amines, t-butanol, and carbon monoxide at room temperature presents a highly atom-economic alternative to traditional methods. nih.gov This process utilizes readily available starting materials and air as the oxidant, highlighting a promising direction for greener synthesis. nih.gov

Scalable Synthesis: For a building block to be commercially viable, its synthesis must be scalable. Methodologies like the Petasis reaction, a three-component reaction involving an amine, a carbonyl compound, and an organoboron reagent, offer a scalable approach to producing homoallylic amines. nuph.edu.ua Adapting such multicomponent reactions could enable the large-scale production of this compound or its precursors while minimizing the use of excess reagents. nuph.edu.ua Furthermore, developing robust work-up procedures that avoid chromatographic purification is crucial for industrial-scale synthesis. nuph.edu.ua

Investigation of Previously Underexplored Reaction Pathways and Transformations

The bifunctional nature of this compound, with its nucleophilic protected amine and reactive alkene, opens the door to a multitude of chemical transformations. Future research should focus on leveraging these functional groups to construct novel molecular architectures.

Allyl Group Transformations: The allyl group is ripe for exploration. Its participation in olefin metathesis, particularly ring-closing metathesis (RCM), could lead to the formation of novel spirocyclic or fused-ring systems, a strategy successfully used in the synthesis of complex alkaloids. kaist.ac.kr Another underexplored avenue is the intramolecular carbocupration of the alkene, a pathway noted for N-allyl enamine substrates that could lead to unique 1,3-substitution patterns. researchgate.net Furthermore, reactions such as hydroformylation, Wacker oxidation, or multicomponent reactions involving the double bond could yield a diverse array of functionalized cycloheptane (B1346806) derivatives.

Amine and Carbamate (B1207046) Reactivity: While the Boc group is primarily for protection, its strategic removal or transformation is key. Mild deprotection methods are continually being developed. researchgate.net Beyond simple deprotection, the N-Boc group can be directly converted into other functionalities. For example, a one-pot amidation procedure can transform N-Boc protected amines into amides via in-situ formation of an isocyanate intermediate, which then reacts with a Grignard reagent. rsc.org Applying such a method to this compound could provide direct access to a new class of amide derivatives.

Advanced Applications in Diverse Chemical Synthesis and Material Science

While currently utilized as a synthetic building block, the full potential of this compound in creating high-value molecules and materials remains largely untapped.

Chemical Synthesis: The cycloheptane scaffold bearing a quaternary amino center is a structural motif with potential applications in medicinal chemistry. The primary amine, once deprotected, can serve as a key pharmacophore or as a handle for conjugation to other molecules of interest. The allyl group allows for further elaboration, enabling the synthesis of complex polycyclic structures or the introduction of new functionalities. Its role as a precursor to spirocyclic pyrrolidines, which are biologically relevant, is a plausible area of investigation. nuph.edu.ua

Material Science: The allyl functionality makes this compound a potential monomer for polymerization reactions. Thiol-ene "click" chemistry or radical polymerization could be used to incorporate the cycloheptane unit into polymer backbones or as pendant groups. This could lead to the development of new materials with unique thermal or mechanical properties. After polymerization, the Boc groups could be removed to expose primary amine functionalities along the polymer chain, creating functional materials for applications in areas such as drug delivery, coatings, or as ligands for metal sequestration.

Integration with Continuous Flow Chemistry and Automated Synthesis Techniques

Modernizing the synthesis and transformation of this compound through advanced technologies like continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability.

Continuous Flow Synthesis: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. semanticscholar.org This enhanced control is particularly beneficial for managing exothermic reactions or handling unstable intermediates. The N-Boc deprotection, a common transformation, has been shown to be highly efficient in continuous flow systems. rsc.org Thermal deprotection can be achieved at high temperatures in various solvents without the need for strong, corrosive acids like trifluoroacetic acid (TFA). researchgate.netnih.gov This method is not only safer and more environmentally friendly but can also be highly selective. By precisely controlling the temperature in a flow reactor, it's possible to selectively deprotect one N-Boc group in the presence of another, less reactive one. nih.gov

Automated Synthesis: Integrating flow reactors with automated control systems can enable the on-demand synthesis of the target compound and its derivatives. Automated platforms can screen a wide range of reaction conditions to quickly identify optimal parameters for yield and purity. This technology accelerates the research and development cycle, facilitating the rapid exploration of the chemical space around the this compound scaffold.

Exploration of Analogues with Varied Ring Sizes and Substitution Patterns

Systematic exploration of structural analogues is a cornerstone of chemical research, providing insights into structure-activity and structure-property relationships. Future work should include the synthesis and study of compounds where the cycloheptane ring and substitution patterns are varied.

Varied Ring Sizes: The synthesis and characterization of analogues with different cycloalkane ring sizes, such as cyclopentane (B165970) and cyclohexane, are crucial. squarix.desquarix.de Comparing the reactivity and properties of N-Boc-1-allyl-1-aminocyclopentane, N-Boc-1-allyl-1-aminocyclohexane, and the title compound will elucidate the role of ring strain and conformation on their chemical behavior and the properties of their derivatives.

Table 1: Comparison of N-Boc-1-allyl-1-aminocycloalkane Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | CAS Number |

| N-Boc-1-allyl-1-aminocyclopentane | C₁₃H₂₃NO₂ | 225.33 | 5 | 1335041-84-3 squarix.de |

| N-Boc-1-allyl-1-aminocyclohexane | C₁₄H₂₅NO₂ | 239.36 | 6 | Not Available squarix.de |

| This compound | C₁₅H₂₇NO₂ | 253.38 | 7 | 1335042-63-1 squarix.de |

Varied Substitution Patterns: Research should also extend to analogues with substitutions on the cycloalkane ring or the allyl group. For example, introducing functional groups like hydroxyls or esters, as seen in compounds like N-Boc-1-amino-1-cyclopentanemethanol, can provide additional handles for chemical modification. sigmaaldrich.com These variations would significantly expand the library of available building blocks, enabling a more fine-tuned approach to the design of new molecules for specific applications in chemistry and materials science.

Q & A

Q. What are the key synthetic routes for N-Boc-1-allyl-1-aminocycloheptane, and how do reaction conditions influence yield?

Methodological Answer:

- Boc Protection Strategy : Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaOH/THF) to protect the amine group. Monitor pH to avoid premature deprotection .

- Allylation Step : Use allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (DMF vs. THF) impacts reaction kinetics and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) for isolating the product. Yield optimization requires balancing temperature (0–25°C) and stoichiometry (1:1.2 amine-to-allyl halide ratio) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Confirm Boc group presence via tert-butyl singlet (~1.4 ppm in ¹H NMR) and carbonyl resonance (~155 ppm in ¹³C NMR). Allyl protons appear as distinct doublets of doublets (δ 5.0–5.8 ppm) .

- IR Spectroscopy : Identify N-H stretches (3300–3450 cm⁻¹ for secondary amines) and carbonyl peaks (1680–1720 cm⁻¹ for Boc groups).

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M+H – (C₅H₈O₂)]⁺) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions .

- Decomposition Pathways : Monitor for color changes (yellowing indicates degradation) or precipitate formation. TLC (Rf shift) or ¹H NMR (disappearance of tert-butyl signals) can detect instability .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data when characterizing diastereomers of this compound?

Methodological Answer:

- Variable Temperature (VT) NMR : Perform experiments at –40°C to slow conformational exchange, resolving overlapping peaks.

- COSY/NOESY : Identify spatial proximity of allyl protons to cycloheptane protons, distinguishing axial vs. equatorial configurations.

- Computational Modeling : Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What catalytic systems are effective for enantioselective functionalization of the allyl group in this compound?

Methodological Answer:

- Chiral Catalysts : Test Pd-based systems (e.g., (R)-BINAP/Pd(OAc)₂) for asymmetric allylic amination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column).

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance catalyst stability but may reduce reaction rates. Optimize with DoE (Design of Experiments) .

Q. How can computational methods predict the reactivity of this compound in ring-opening metathesis polymerization (ROMP)?

Methodological Answer:

Retrosynthesis Analysis